molecular formula C10H11NO2 B12896076 3-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol CAS No. 24334-85-8

3-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B12896076
CAS No.: 24334-85-8
M. Wt: 177.20 g/mol
InChI Key: CZUPVTWNRQOSDG-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures . This reaction yields methyl 2,4-dioxo-4-phenylbutanoate, which can then be further processed to form the desired isoxazole compound.

Industrial Production Methods: Industrial production methods for this compound often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups to the isoxazole ring .

Scientific Research Applications

3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Biological Activity

3-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol is a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive examination of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H11N1O2C_{11}H_{11}N_{1}O_{2} and features a methyl group at the 3-position and a phenyl group at the 5-position of the oxazole ring. The structural representation is crucial for understanding its biological interactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxazoles, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
3-Methyl...MCF-7 (Breast Cancer)0.65Induction of apoptosis via p53 activation
U-937 (Leukemia)2.41Caspase-3 activation

In vitro studies indicated that these compounds can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Antiviral Activity

The compound has also been evaluated for antiviral properties against human rhinovirus (HRV) serotypes. A related study found that certain analogues exhibited mean minimum inhibitory concentrations (MICs) as low as 0.40μM0.40\,\mu M. The antiviral activity correlated with lipophilicity and structural modifications .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is heavily influenced by its structural components:

  • Substituents : Variations in substituents at the 2-position of the oxazole ring significantly enhance biological activity.
  • Lipophilicity : A quantitative structure–activity relationship (QSAR) analysis indicated a strong dependency of MIC on lipophilicity and molecular weight .

Study on Anticancer Activity

A detailed study focused on the efficacy of oxazole derivatives against breast cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity. The mechanism involved the activation of apoptotic pathways through increased levels of p53 and caspase activity .

Antiviral Screening

In another research effort, the antiviral properties against HRV demonstrated that structural modifications could lead to enhanced efficacy. The study highlighted how specific changes in the oxazole framework could lower MIC values significantly .

Properties

CAS No.

24334-85-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-methyl-5-phenyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C10H11NO2/c1-8-7-10(12,13-11-8)9-5-3-2-4-6-9/h2-6,12H,7H2,1H3

InChI Key

CZUPVTWNRQOSDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(C1)(C2=CC=CC=C2)O

Origin of Product

United States

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